2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid
Description
2-{[(2-Methylphenyl)carbamoyl]methanesulfonyl}acetic acid is a synthetic organic compound characterized by a carbamoyl-linked 2-methylphenyl group, a methanesulfonyl moiety, and an acetic acid functional group. Its IUPAC name reflects the structural arrangement: the 2-methylphenyl group is attached via a carbamoyl bridge (-NH-C=O-) to a methanesulfonyl (-SO₂-) substituted ethyl chain, terminating in a carboxylic acid (-COOH) group.
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8-4-2-3-5-9(8)12-10(13)6-18(16,17)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNKZNQDSBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 2-toluidine with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium sulfite to introduce the sulfonyl group. The final step involves hydrolysis to yield the target compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted sulfonyl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Antibacterial Properties
One of the primary applications of 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid lies in its potential as a lead compound for antibiotic development. Preliminary studies suggest that this compound exhibits antibacterial properties, making it a candidate for addressing infections caused by resistant strains of bacteria, such as Pseudomonas aeruginosa . The mechanism of action may involve interactions with enzymes integral to bacterial cell wall biosynthesis, particularly the MurB enzyme, which is essential for the survival of certain pathogens .
Anticancer Activity
Research indicates that compounds structurally related to this compound can possess significant anticancer activity. For instance, studies have shown that similar sulfonamide derivatives exhibit cytotoxic effects against various human cancer cell lines, including HCT-116 and MCF-7 . The unique combination of functional groups in this compound may enhance its effectiveness in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of critical protein interactions .
Interaction Studies
The biochemical interactions of this compound with biomolecules are an area of ongoing research. Initial findings indicate that it may interact with metabolic enzymes involved in inflammation and infection pathways . Understanding these interactions could elucidate the compound's mechanism of action and pave the way for its use in therapeutic applications.
Molecular Docking Studies
In silico studies have been conducted to evaluate the binding affinities of this compound to various biological targets. These studies aim to predict how well the compound can bind to specific enzymes or receptors, providing insights into its potential efficacy as a drug candidate .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-({[(4-methylphenyl)methyl]carbamoyl}methanesulfinyl)acetic acid | Similar sulfonamide structure | Variations in phenyl substitution affecting activity |
| Sulfanilamide | Classic sulfonamide antibiotic | Established antibacterial activity |
| N-acetyl-p-aminobenzoic acid | Contains acetaminophen structure | Known analgesic properties |
The distinct combination of functional groups in this compound may result in novel biological activities not fully explored in related compounds .
Future Research Directions
Further investigations are necessary to fully characterize the pharmacological properties and therapeutic potential of this compound. This includes:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate efficacy against specific bacterial strains and cancer cell lines.
- Mechanistic Studies : Elucidating the exact biochemical pathways affected by this compound.
- Formulation Development : Exploring suitable formulations for effective delivery in clinical settings.
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The oxo-ethyl linkage allows for flexibility in binding, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogen substituents (Br, F, Cl) at para or meta positions significantly alter electronic properties and steric bulk. For example, bromine’s high atomic weight and polarizability increase molecular weight and lipophilicity compared to fluorine .
- Acidity : The 4-fluoro derivative has a predicted pKa of 2.35 ± 0.10, indicating moderate acidity influenced by the electron-withdrawing fluorine substituent . The target compound’s 2-methylphenyl group, being electron-donating, may slightly reduce acidity compared to halogenated analogs.
Physicochemical Properties
Solubility and Stability
- 4-Bromo Analog: Limited solubility data are available, but bromine’s lipophilic nature suggests reduced aqueous solubility compared to the 4-fluoro derivative .
- 4-Fluoro Analog : Predicted boiling point of 635.8 ± 50.0 °C and density of 1.569 ± 0.06 g/cm³, indicative of high thermal stability and compact molecular packing .
- Crystal Packing: Analogous benzofuran derivatives (e.g., 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) exhibit intermolecular hydrogen bonding (O–H⋯O) and C–H⋯F interactions, stabilizing crystal lattices .
Biological Activity
2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid, also known by its CAS number 344267-54-5, is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO4S, with a molecular weight of approximately 269.32 g/mol. The compound features a carbamoyl group , a methanesulfonyl group , and an acetic acid moiety , making it structurally complex and potentially reactive with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has demonstrated effectiveness against several bacterial strains, notably:
- Escherichia coli (E. coli) with a Minimum Inhibitory Concentration (MIC) of 50 µM.
- Streptococcus agalactiae with an MIC of 75 µM.
These findings suggest that the compound could serve as a lead for developing new antibiotics .
The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. Preliminary research indicates that it may interact with enzymes involved in metabolic pathways related to inflammation and infection. Further investigation into its interactions with biomolecules could provide insights into its pharmacological mechanisms.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-({[(4-methylphenyl)methyl]carbamoyl}methanesulfinyl)acetic acid | Similar sulfonamide structure | Variations in phenyl substitution affecting activity |
| Sulfanilamide | Classic sulfonamide antibiotic | Established antibacterial activity |
| N-acetyl-p-aminobenzoic acid | Contains acetaminophen structure | Known analgesic properties |
The specific combination of functional groups in this compound may confer novel biological activities not fully explored in related compounds.
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the biological evaluation of compounds similar to this compound. For instance, diarylamine-guided derivatives have shown promising cytotoxic activity against lung cancer cell lines such as NCI-H460 and A549, suggesting potential anticancer applications for structurally related compounds .
Moreover, phosphodiesterases (PDEs), particularly PDE4D, have been identified as pharmacological targets for compounds exhibiting similar structural characteristics, indicating a broader scope for therapeutic applications beyond antibacterial effects .
Q & A
Q. What are the validated synthetic routes for 2-{[(2-methylphenyl)carbamoyl]methanesulfonyl}acetic acid, and how can reaction conditions be optimized for high purity?
Methodology :
- Step 1 : React 2-methylphenyl isocyanate with methanesulfonylacetic acid chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the carbamoyl intermediate .
- Step 2 : Purify intermediates via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reaction progress using TLC or HPLC (retention time ~1.08 minutes under conditions similar to SQD-FA05) .
- Step 3 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of isocyanate to sulfonyl chloride) and temperature (0–25°C). Confirm purity (>95%) via NMR (¹H/¹³C) and LCMS (expected m/z ~280–300 [M+H]⁺) .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 7.4) with incremental additions of co-solvents (e.g., DMSO, ethanol) to determine the compound’s logP and critical micelle concentration .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. Compare with control samples stored at -20°C .
Advanced Research Questions
Q. What computational strategies are recommended for predicting binding interactions between this compound and target enzymes (e.g., carbonic anhydrase)?
Methodology :
- Docking : Use AutoDock Vina with a Lamarckian genetic algorithm to simulate binding modes. Prepare the protein structure (e.g., PDB: 3W6H) by removing water molecules and adding polar hydrogens. Define the grid box to cover the active site (e.g., 20 Å × 20 Å × 20 Å) .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., acetazolamide). Prioritize poses with hydrogen bonds to zinc-coordinating residues (e.g., His94, Thr199) and hydrophobic interactions with Phe131 .
Q. How can researchers resolve discrepancies in bioactivity data across cell-based assays?
Methodology :
- Experimental Design : Standardize assay conditions (e.g., cell line, passage number, serum concentration). Include positive controls (e.g., benzenesulfonamide derivatives) and validate target engagement via Western blotting or thermal shift assays .
- Data Analysis : Apply multivariate regression to account for variables like membrane permeability (logD) and efflux ratios (P-gp/CYP3A4 inhibition). Use tools like GraphPad Prism for IC₅₀ curve fitting and outlier detection .
Q. What strategies are effective for studying the metabolic pathways of this compound in vitro?
Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Quench reactions at 0, 30, and 60 minutes, then analyze via UPLC-QTOF-MS/MS in positive/negative ion modes .
- Enzyme Mapping : Use chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify major metabolizing enzymes. Compare with recombinant CYP isoforms .
Experimental Design & Optimization
Q. How can researchers design SAR studies to evaluate the impact of substituents on the 2-methylphenyl group?
Methodology :
- Analog Synthesis : Replace the 2-methyl group with halogens (Cl, F), electron-withdrawing (NO₂), or bulky substituents (tert-butyl). Monitor steric effects via molecular dynamics simulations .
- Activity Testing : Screen analogs against enzymatic targets (e.g., IC₅₀ in nM range) and correlate substituent properties (Hammett σ, π parameters) with potency .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Methodology :
- HPLC-MS : Use a C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities (<0.1%) via extracted ion chromatograms (mass tolerance ±5 ppm) .
- NMR : Assign minor peaks using 2D experiments (HSQC, HMBC) and compare with reference spectra of known byproducts (e.g., hydrolyzed sulfonamide) .
Data Interpretation & Troubleshooting
Q. How should researchers address low reproducibility in enzyme inhibition assays?
Methodology :
Q. What are the best practices for validating molecular docking results with experimental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
